molecular formula C12H14N4O2 B5604969 2-(2,3-dimethylphenoxy)-N-4H-1,2,4-triazol-3-ylacetamide

2-(2,3-dimethylphenoxy)-N-4H-1,2,4-triazol-3-ylacetamide

Cat. No. B5604969
M. Wt: 246.27 g/mol
InChI Key: FWPCWEJGLURNAP-UHFFFAOYSA-N
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Description

This chemical compound is part of a broader class of chemicals known for their complex structures and significant synthetic interest due to their potential applications. Although specific studies on this compound are limited, research on similar compounds provides insights into its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of similar compounds involves processes such as oxidative aminocarbonylation, which might be applicable to our target compound. For example, a related process has been used to synthesize 2,3-dihydrobenzo derivatives through palladium-catalyzed reactions (Gabriele et al., 2006).

Molecular Structure Analysis

Detailed molecular structure analysis, often using X-ray crystallography, provides insights into the compound's configuration and stereochemistry. For compounds with similar structures, single-crystal X-ray diffraction has been employed to confirm the configurations (Geng et al., 2023).

Chemical Reactions and Properties

The chemical reactions and properties can be understood by examining the reactivity patterns and product formation in related compounds. For instance, the reactions involving triazole and pyrazole derivatives under different conditions reveal insights into the potential reactivity of our target compound (Toda et al., 1988).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, can be inferred from related studies. For example, the characterization of similar N-derivatives provides relevant data (Olszewska et al., 2011).

Chemical Properties Analysis

Investigating the chemical properties involves studying the compound's behavior under various conditions and its interactions with different chemicals. This can be illustrated by the synthesis and reactions of related triazole compounds, providing insights into potential chemical behaviors (Panchal & Patel, 2011).

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-4-3-5-10(9(8)2)18-6-11(17)15-12-13-7-14-16-12/h3-5,7H,6H2,1-2H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPCWEJGLURNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=NC=NN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779324
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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